molecular formula C16H14N4OS B12913040 Ethanone, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- CAS No. 127399-28-4

Ethanone, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-

Cat. No.: B12913040
CAS No.: 127399-28-4
M. Wt: 310.4 g/mol
InChI Key: VKLDNKBLEHARNJ-UHFFFAOYSA-N
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Description

Ethanone, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- is an organic compound known for its unique structure and properties. It is also referred to as 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is typically found as a colorless or white crystalline powder and has limited solubility in water but is soluble in organic solvents like ether, ethanol, and dichloromethane .

Preparation Methods

The synthesis of Ethanone, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- involves several steps. One common method is the hydrogenation of thioamino benzoate compounds . The reaction conditions typically include the use of a hydrogenation catalyst, such as palladium on carbon, under a hydrogen atmosphere. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow hydrogenation processes, which allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Ethanone, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions typically yield thiols or thioethers.

    Substitution: The amino group on the triazole ring can undergo nucleophilic substitution reactions to form a variety of derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethanone, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- has a wide range of applications in scientific research . In chemistry, it is used as an intermediate in the synthesis of other organic compounds. In biology and medicine, it has been studied for its potential pharmacological properties, including antimicrobial and anticancer activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of complex molecules .

Comparison with Similar Compounds

Ethanone, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- can be compared with other triazole-containing compounds, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol . While these compounds share a similar core structure, the presence of different substituents can significantly alter their chemical and biological properties. For example, the addition of a phenyl group in Ethanone, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- enhances its solubility in organic solvents and its ability to interact with biological targets .

Other similar compounds include:

These compounds can be used as references to understand the unique properties and applications of Ethanone, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-.

Biological Activity

Ethanone, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-, is a complex organic compound belonging to the triazole derivative class. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The structural features of this compound suggest that it may interact with various biological targets, which can lead to significant therapeutic applications.

Structural Characteristics

The compound features:

  • A triazole ring that is known for its biological activity.
  • A thioether linkage , which enhances its interaction with biological molecules.
  • An amino group that may contribute to its solubility and reactivity.

This combination of structural elements positions Ethanone as a candidate for various pharmacological applications.

Antimicrobial and Antifungal Properties

Research indicates that triazole derivatives often exhibit significant activity against bacterial and fungal pathogens. Ethanone has shown promising results in preliminary studies:

  • Antifungal Activity : Triazole derivatives are known to inhibit enzymes involved in fungal cell wall synthesis. This mechanism suggests that Ethanone may effectively combat various fungal infections.
  • Antibacterial Activity : Similar compounds have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. The presence of the triazole moiety is associated with enhanced antibacterial properties .

Study 1: Antimicrobial Efficacy

A study examining a series of triazole derivatives found that compounds structurally similar to Ethanone exhibited broad-spectrum antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values indicated significant potency against Candida albicans and other pathogenic bacteria. For instance, some derivatives showed MIC values as low as 0.5 μg/mL against E. coli and Staphylococcus aureus .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, derivatives related to Ethanone were tested for cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The results indicated that certain triazole compounds exhibited IC50 values in the micromolar range, demonstrating selective toxicity towards cancer cells while sparing normal cells .

The biological activity of Ethanone may be attributed to its ability to bind to specific enzymes or receptors involved in critical biochemical pathways. Interaction studies have suggested that the compound can modulate enzyme activity, leading to altered metabolic processes in target organisms.

Comparative Analysis

Compound TypeAntimicrobial ActivityAnticancer ActivityMechanism of Action
Triazole DerivativesHigh (MIC ≤ 0.5 μg/mL)Moderate (IC50 ~ 10 μM)Enzyme inhibition
EthanonePromisingSelective against melanomaPotential enzyme modulation

Properties

CAS No.

127399-28-4

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone

InChI

InChI=1S/C16H14N4OS/c17-20-15(13-9-5-2-6-10-13)18-19-16(20)22-11-14(21)12-7-3-1-4-8-12/h1-10H,11,17H2

InChI Key

VKLDNKBLEHARNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)C3=CC=CC=C3

Origin of Product

United States

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